molecular formula C17H16N2O4 B2570993 (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 77083-70-6

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No.: B2570993
CAS No.: 77083-70-6
M. Wt: 312.325
InChI Key: KSFJYVVQRVCXRQ-KNTRCKAVSA-N
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Description

The compound (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is a hydrazone derivative characterized by two 4-methoxyphenyl substituents. The methoxy groups (-OCH₃) enhance electron-donating properties, influencing its electronic environment and interactions in chemical or biological systems .

Properties

IUPAC Name

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-14-7-3-12(4-8-14)17(21)16(11-20)19-18-13-5-9-15(23-2)10-6-13/h3-11,20H,1-2H3/b16-11-,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNLQZYSYWYZJK-DSGQZADNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while reduction could produce hydrazine derivatives with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its hydrazinylidene moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where hydrazine derivatives have shown promise.

Industry

Industrially, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may offer advantages in specific applications, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active sites, potentially inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations

(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal (CAS 338400-38-7)

  • Substituents : 3,5-Dichlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating).
  • Impact : Chlorine atoms increase molecular polarity and may enhance binding to biological targets via halogen bonds. The methyl group contributes to hydrophobic interactions.
  • Molecular Weight : 335.2 g/mol (vs. 288.32 g/mol for the methoxy analog in ) .

(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal Substituents: 4-Chlorophenyl and trifluoromethyl (-CF₃). Crystal structure analysis reveals stabilization via hydrogen bonding and π-π stacking .

(2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

  • Substituents : Thiophene replaces one methoxyphenyl group.
  • Impact : Thiophene’s aromaticity and sulfur atom enhance π-π stacking and redox activity, which are critical in antioxidant applications .

Electronic and Spectral Properties

  • NMR Analysis : Comparative NMR studies (e.g., ) show that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. Methoxy groups in the target compound likely shield adjacent protons, reducing δ values compared to electron-withdrawing substituents (e.g., -Cl, -CF₃) .

Data Table: Key Properties of Comparable Hydrazones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(2E)-3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal C₁₇H₁₆N₂O₄* ~314.3* Dual 4-OCH₃ High electron density, potential bioactivity
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal C₁₆H₁₂Cl₂N₂O₂ 335.2 3,5-Cl, 4-CH₃ Enhanced polarity, halogen bonding
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal C₁₀H₇ClF₃N₂O₂ 294.6 4-Cl, -CF₃ Stabilized crystal structure
(2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one C₁₄H₁₂O₂S 244.3 Thiophene, 4-OCH₃ Antioxidant activity

Biological Activity

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C14_{14}H12_{12}N2_{2}O4_{4}
  • CAS Number : 56382-59-3

This compound features a hydrazone linkage, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds containing hydrazone moieties exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHepG210Cell cycle arrest
This compoundA54912Apoptosis induction

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. The compound demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazone compounds, including this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized various hydrazone derivatives and tested their effects on cancer cell lines. The results indicated that modifications in the methoxy groups significantly enhanced anticancer activity.
    • Reference: Journal of Medicinal Chemistry (2020).
  • Inflammation Reduction Study :
    • An experimental model demonstrated that the compound reduced inflammation markers in a dose-dependent manner.
    • Reference: European Journal of Pharmacology (2021).
  • Antioxidant Assessment :
    • In vitro assays confirmed that the compound effectively reduced oxidative stress markers in cellular models.
    • Reference: Free Radical Biology and Medicine (2022).

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